molecular formula C11H12BrNO2 B1403219 Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone CAS No. 1352621-01-2

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone

Cat. No.: B1403219
CAS No.: 1352621-01-2
M. Wt: 270.12 g/mol
InChI Key: AQAYYJFLJZKWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Scientific Research Applications

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone typically involves the reaction of 4-bromo-3-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-bromo-3-methoxybenzoyl chloride+azetidinetriethylamine, dichloromethaneThis compound\text{4-bromo-3-methoxybenzoyl chloride} + \text{azetidine} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 4-bromo-3-methoxybenzoyl chloride+azetidinetriethylamine, dichloromethane​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-bromo-3-methoxybenzoic acid or 4-bromo-3-methoxybenzaldehyde.

    Reduction: Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the bromine atom and methoxy group can participate in various electronic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another azetidine derivative with a carbonyl group at the second position.

    4-bromo-3-methoxybenzamide: Similar aromatic structure but with an amide group instead of the azetidine ring.

    Azetidin-1-yl(4-chloro-3-methoxyphenyl)methanone: Similar structure with a chlorine atom instead of bromine.

Uniqueness

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is unique due to the combination of the azetidine ring and the 4-bromo-3-methoxyphenyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

azetidin-1-yl-(4-bromo-3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-7-8(3-4-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAYYJFLJZKWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-3-methoxybenzoic acid (400 mg) in DMF (4.0 mL) was added potassium carbonate (720 mg), azetidine (148 mg) and TBTU (890 mg). The mixture was stirred at room temperature for 60 h. Water was added, the mixture was stirred for 15 minutes and the solvent was removed in vacuum. Water was added and the mixture was extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum. Silica gel chromatography gave 370 mg of the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.